molecular formula C22H18Cl2N4O2 B316705 3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide

3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide

Cat. No.: B316705
M. Wt: 441.3 g/mol
InChI Key: JIZBRFDDEYKAPG-UHFFFAOYSA-N
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Description

3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes chloro, ethoxy, and benzamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles such as sodium hydroxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18Cl2N4O2

Molecular Weight

441.3 g/mol

IUPAC Name

3-chloro-N-[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C22H18Cl2N4O2/c1-3-30-21-9-6-14(10-17(21)24)22(29)25-18-12-20-19(11-16(18)23)26-28(27-20)15-7-4-13(2)5-8-15/h4-12H,3H2,1-2H3,(H,25,29)

InChI Key

JIZBRFDDEYKAPG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=C(C=C4)C)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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